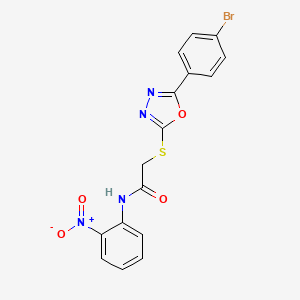
(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one is a chiral compound with a pyrrolidine ring substituted at the 2-position with a methyl group and at the 1-position with a propan-2-one group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one typically involves the reaction of 2-methylpyrrolidine with a suitable ketone precursor under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced catalytic methods can enhance the efficiency and yield of the desired product. The purification of the compound is typically achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Methylpyrrolidin-1-yl)propan-2-one
- 1-(2-Methylpyrrolidin-1-yl)butan-2-one
- 1-(2-Methylpyrrolidin-1-yl)pentan-2-one
Uniqueness
(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a ketone group. This combination of features makes it distinct from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-9(7)6-8(2)10/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
FQGNSGACCJODOW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CCCN1CC(=O)C |
Canonical SMILES |
CC1CCCN1CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


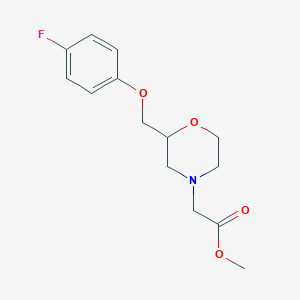

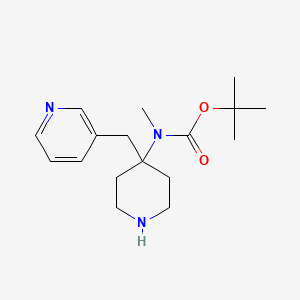
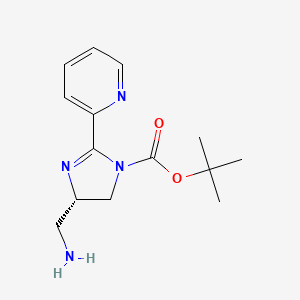
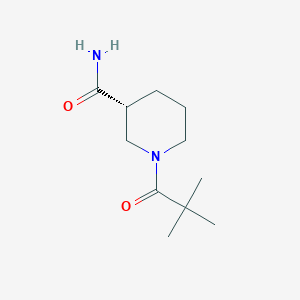
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

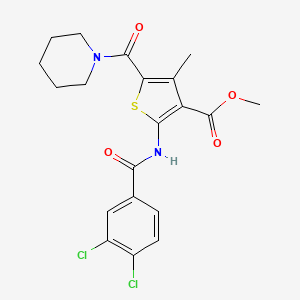
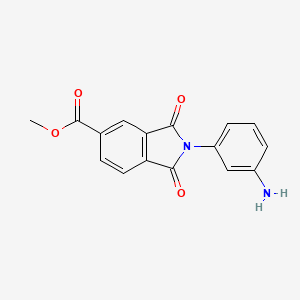


![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)
